molecular formula C13H13N3O2 B11768251 N-(5-aminopyridin-2-yl)-4-methoxybenzamide

N-(5-aminopyridin-2-yl)-4-methoxybenzamide

Cat. No.: B11768251
M. Wt: 243.26 g/mol
InChI Key: GMJAOXPUBZZJNV-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-aminopyridine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-aminopyridin-2-yl)-4-methoxybenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyridin-2-yl)-4-methoxybenzamide is unique due to the presence of both an aminopyridine and a methoxybenzamide group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Biological Activity

N-(5-aminopyridin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer properties and kinase inhibition. This article summarizes the biological activity of this compound, emphasizing its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2, with a molecular weight of 220.24 g/mol. The structure features a pyridine ring substituted with an amino group and a methoxybenzamide moiety, which contributes to its reactivity and biological interactions.

This compound exhibits significant biological activity primarily through its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell proliferation and survival. Inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.

Key Mechanisms:

  • Kinase Inhibition:
    • The compound selectively inhibits certain kinases involved in cancer progression, such as Aurora A and AKT2, leading to decreased cell proliferation in various cancer models.
    • Binding studies indicate that it interacts with the ATP-binding site of kinases, which is essential for their enzymatic activity.
  • Antiproliferative Activity:
    • Research has shown that this compound displays antiproliferative effects against several cancer cell lines, indicating its potential as an anti-cancer agent .

Research Findings

Recent studies have explored the biological activity of this compound, focusing on its efficacy against cancer cells and its mechanism of action.

Case Studies:

  • In Vitro Studies:
    • In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective dose ranges .
  • Molecular Docking Studies:
    • Molecular docking simulations have provided insights into the binding affinity and orientation of this compound within the active sites of targeted kinases. These studies suggest strong interactions that facilitate effective inhibition.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NamePosition of Amino GroupBiological Activity
N-(5-amino-pyridin-2-yl)-4-methoxybenzamide5Inhibitor of Aurora A and AKT2
N-(6-amino-pyridin-3-yl)-4-methoxybenzamide6Similar kinase inhibition
N-(3-amino-pyridin-2-yl)-4-methoxybenzamide3Potentially different kinase targets

This table illustrates how variations in the amino group's position can influence the compound's biological activity, highlighting the specificity of N-(5-amino-pyridin-2-yl)-4-methoxybenzamide in targeting certain kinases.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

GMJAOXPUBZZJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N

Origin of Product

United States

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